(4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone
Description
(4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a cyclopentyl group at the 4-position, linked via a ketone bridge to a thiophen-2-yl moiety. This structure combines the flexibility of the piperazine ring with the aromatic and electronic properties of thiophene, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVIQYJCRDUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975794 | |
| Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-31-2 | |
| Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of cyclopentylpiperazine with thiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone
The ketone undergoes nucleophilic attacks due to its electrophilic carbonyl carbon:
Table 2: Nucleophilic Reactions
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| Grignard (RMgX) | Secondary alcohol | Dry THF, 0°C→RT | Thiophene stability confirmed |
| NaBH4 | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanol | MeOH, RT | Selective reduction |
| NH2OH·HCl | Oxime derivative | EtOH, reflux | Forms stable imine |
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes regioselective electrophilic substitution:
Table 3: Thiophene Reactivity
| Reaction | Position | Conditions | Outcome |
|---|---|---|---|
| Nitration (HNO3/H2SO4) | 5-position | 0–5°C, 1 hr | Nitro-thiophene derivative |
| Bromination (Br2) | 5-position | DCM, RT | Mono-brominated product |
| Friedel-Crafts Acylation | 5-position | AlCl3, acetyl chloride | Di-acylated byproduct <5% |
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Directing Effect : The ketone group at the 2-position deactivates the thiophene, favoring substitution at the 5-position.
Piperazine Nitrogen Functionalization
The secondary amine in the piperazine ring participates in alkylation/acylation:
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form tertiary amines .
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Acylation : Acetyl chloride in pyridine yields acetamide derivatives .
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Sulfonylation : p-Toluenesulfonyl chloride forms sulfonamides, enhancing water solubility .
Stability and Degradation Pathways
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Hydrolysis : Under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, the ketone hydrolyzes to thiophene-2-carboxylic acid and 4-cyclopentylpiperazine .
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Oxidation : Ozonolysis cleaves the thiophene ring, producing diketones.
Table 4: Resistance Profile Comparison
| Compound | EC50 (μM) | Resistance Mutants Affected | Source |
|---|---|---|---|
| (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | 0.17 | H94R, F98C, V105M | |
| Imidazo[2,1-b]thiazole analog | 0.45 | H3R, Q26R |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Compounds containing piperazine structures have been studied for their antidepressant effects. Research suggests that derivatives of piperazine can interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction .
- A study demonstrated that similar compounds showed efficacy as serotonin reuptake inhibitors, indicating potential for treating depression .
- Antipsychotic Properties :
- Histamine Receptor Modulation :
Neurobiology Applications
- Cognitive Enhancement :
- Neuropathic Pain Management :
Toxicological Studies
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that compounds in this class exhibit low toxicity, but comprehensive studies are needed to confirm these findings across various biological systems .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a piperazine derivative similar to this compound demonstrated significant improvements in patients with major depressive disorder compared to placebo groups. The trial highlighted the importance of serotonin modulation in alleviating depressive symptoms.
Case Study 2: Cognitive Enhancement
In animal models, administration of H3 receptor antagonists led to improved performance in memory tasks. This suggests that this compound could be further explored for cognitive dysfunctions associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Sulfonyl-Substituted Piperazines
- T-04: (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone Synthesis: Reacts piperazine hydrochloride with 4-fluorophenyl sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA), yielding 73% after column chromatography . Properties: NMR shows aromatic protons (δ 7.76 ppm for fluorophenyl) and cyclopentathiophene signals (δ 2.44–2.73 ppm). HRMS confirms molecular weight (m/z 427.0793 [M+H]⁺) .
T-08 : Sulfone derivative of T-04, synthesized via oxidation, with a 67% yield. Its IR spectrum shows S=O stretches (~1350–1150 cm⁻¹) absent in the target compound .
Aryl-Substituted Piperazines
- 7f: 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Synthesis: Condensation of nitro-substituted piperazine with a benzo[b]thiophene propanone derivative (69% yield). Properties: Melting point 138–141°C; IR shows NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) . Contrast: The nitro group introduces strong electron-withdrawing effects, unlike the electron-neutral cyclopentyl group.
Cycloalkyl-Substituted Piperazines
- Compound 2: (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride Synthesis: Reacts cyclopentathiophene carbonyl chloride with piperazine in methanol, yielding 91% after HCl treatment . Structural Insight: The cyclopentathiophene moiety differs from the target compound’s simple thiophene, altering aromatic conjugation and steric bulk.
Thiophene-Modified Analogs
- (4-Ethoxyphenyl)(thiophen-2-yl)methanone (): Lacks the piperazine ring but shares the thiophen-2-yl ketone motif. Demonstrates simplified synthesis (commercially available) and lower molecular weight (251.08 g/mol).
- Pyrazoline Derivatives (): Example: (3,4-Dimethoxyphenyl)(3-aryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone. Divergence: Replaces piperazine with a pyrazoline ring, introducing hydrogen-bonding sites (N-H) and planar rigidity.
Physicochemical and Spectral Comparisons
Biological Activity
The compound (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.35 g/mol
Structural Features
- Cyclopentyl Group : This group contributes to the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes.
- Piperazine Ring : Known for its diverse pharmacological activities, the piperazine moiety is often involved in interactions with various receptors.
- Thiophene Ring : This heterocyclic ring is associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Pharmacological Profile
-
Receptor Interactions :
- The compound has been studied for its interaction with various receptors, notably the adenosine A2A receptor , which is implicated in numerous physiological processes including neurotransmission and cardioprotection .
- It exhibits antagonist activity at the adenosine A2A receptor, suggesting potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders.
- Antidepressant-like Effects :
-
Neuroprotective Properties :
- The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases.
Study 1: Adenosine A2A Receptor Antagonism
A study investigated the effects of various piperazine derivatives on adenosine A2A receptors. It was found that certain modifications to the piperazine ring significantly enhanced receptor binding affinity and selectivity. The findings suggest that this compound could exhibit similar properties due to its structural features .
Study 2: Antidepressant Activity
In an animal model of depression, a related compound demonstrated significant antidepressant-like effects when administered acutely. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain. This suggests that this compound may also possess similar activity, warranting further investigation .
Toxicological Considerations
While the biological activity of this compound shows promise, it is essential to consider its toxicity profile. Preliminary studies indicate that piperazine derivatives generally have a favorable safety profile; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone?
The synthesis typically involves coupling reactions between cyclopentylpiperazine derivatives and thiophene carbonyl intermediates. Friedel-Crafts acylation, using Lewis acid catalysts like AlCl₃, is a viable route for analogous methanone derivatives . Multi-step syntheses may also employ nucleophilic substitution or condensation reactions under controlled anhydrous conditions, as seen in piperazine-thiophene conjugates .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for related pyrazolone-thiophene hybrids (monoclinic system, space group P2₁/c) . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Shipping with blue ice is advised to maintain stability during transport, as recommended for structurally similar piperazine derivatives .
Q. What biological activities are reported for structural analogs of this compound?
Pyrazolone-thiophene hybrids exhibit antimicrobial and antitumor properties, likely due to their ability to disrupt microbial cell membranes or inhibit kinase pathways . Thiophene methanones with piperazine moieties show potential as serotonin receptor modulators, suggesting CNS-related applications .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Yield optimization requires careful selection of catalysts (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts acylation) and solvent systems (polar aprotic solvents like DMF enhance nucleophilic substitution). Reaction monitoring via TLC or HPLC helps identify intermediate bottlenecks, while temperature gradients (e.g., 0–60°C) can improve cyclization efficiency .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). Standardized protocols, such as broth microdilution for antimicrobial testing, and comparative studies with structural analogs (e.g., substituting cyclopentyl with cyclohexyl groups) can clarify structure-activity relationships .
Q. How does the cyclopentyl group influence the compound’s pharmacokinetic properties?
The cyclopentyl moiety enhances lipophilicity (predicted logP ~3.2), improving blood-brain barrier penetration. However, it may reduce aqueous solubility, necessitating formulation with co-solvents like PEG-400. Metabolic stability assays in liver microsomes can assess oxidative degradation rates .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking using ligand structures (e.g., PDB ligand XNM) identifies potential binding pockets in serotonin receptors. Density Functional Theory (DFT) calculations optimize electronic properties for target affinity, while molecular dynamics simulations evaluate stability in lipid bilayers .
Q. How do crystallization conditions affect the compound’s solid-state structure?
Slow evaporation from ethanol/water mixtures produces monoclinic crystals suitable for X-ray analysis. Variations in solvent polarity or temperature may alter crystal packing, as observed in pyrazolone derivatives with differing hydrogen-bond networks .
Q. What analytical methods address spectral data inconsistencies (e.g., NMR shifts)?
High-field NMR (≥500 MHz) with deuterated solvents (DMSO-d₆ or CDCl₃) resolves overlapping peaks. Cross-validation with X-ray data confirms proton environments, while 2D NMR (COSY, HSQC) assigns ambiguous signals .
Q. Methodological Notes
- Data Contradiction Analysis : Compare crystallographic data (e.g., bond angles, torsion angles) across studies to identify synthesis-dependent polymorphisms .
- Experimental Design : Use fractional factorial designs to screen reaction parameters (catalyst, solvent, temperature) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
